molecular formula C16H12N4 B15166354 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)- CAS No. 645417-81-8

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)-

Cat. No.: B15166354
CAS No.: 645417-81-8
M. Wt: 260.29 g/mol
InChI Key: BNTPBNVQOXHDCW-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)- is a heterocyclic compound featuring a pyrazole ring fused to an isoquinoline scaffold. The 3-methyl and 5-(4-pyridinyl) substituents confer distinct electronic and steric properties, making it a molecule of interest in materials science and medicinal chemistry.

Properties

CAS No.

645417-81-8

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

3-methyl-5-pyridin-4-yl-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C16H12N4/c1-10-14-16(20-19-10)13-5-3-2-4-12(13)15(18-14)11-6-8-17-9-7-11/h2-9H,1H3,(H,19,20)

InChI Key

BNTPBNVQOXHDCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)- can be achieved through several methods. One common approach involves the condensation of appropriate pyrazole and isoquinoline derivatives under specific conditions. For instance, the reaction of 3-methyl-1H-pyrazole-5-carboxaldehyde with 4-pyridinylamine in the presence of a suitable catalyst can yield the desired compound . Another method involves the cyclization of 3-methyl-1H-pyrazole-5-carboxylic acid with 4-pyridinylamine under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Corresponding oxides.

    Reduction: Reduced derivatives.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(4-pyridinyl)- involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking the signaling pathways essential for cancer cell survival . The compound’s electronic properties also make it suitable for applications in materials science, where it can facilitate charge transport in organic semiconductors.

Comparison with Similar Compounds

Key Properties

  • Fluorescence : Exhibits strong emission in acidic solvents (e.g., HCl/CHCl₃), with intensity dependent on substituent electronic effects .
  • Stability : The methyl and pyridinyl groups enhance solubility and stability in polar aprotic solvents.

Comparison with Similar Compounds

Fluorescence and Solvent Effects

Table 2: Fluorescence Properties of Pyrazolo[4,3-c]isoquinoline Derivatives

Compound Substituents Optimal Solvent Fluorescence Intensity Notes Reference
5.3.3 3-methyl-5-(4-pyridinyl) Acidic CHCl₃ (HCl) Strongest pH-dependent emission
5.3.3a–e Varied aryl/alkyl groups Neutral CHCl₃ Moderate to high Substituent-dependent quenching

Key Findings :

  • The 4-pyridinyl group enhances electron-withdrawing effects, stabilizing excited states and amplifying fluorescence in acidic conditions .
  • Neutral solvents (e.g., CHCl₃) show reduced intensity compared to acidic media, suggesting protonation of the pyridinyl nitrogen as a key mechanism .

Q & A

Q. Table 1: Key Synthetic Methods

MethodConditionsYieldKey Features
Pd-catalyzed reductionH₂, MeOH, ambient temperature88–94%High yield, fluorescent byproducts
Staudinger/aza-WittigXylene reflux, NaOH workupN/ARegioselective metalation
Suzuki-Miyaura couplingArylboronic acids, Pd catalystN/AFunctionalizes brominated derivatives

Basic: How are spectroscopic techniques applied to characterize this compound?

Answer:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl and pyridinyl groups). For example, methyl protons appear as singlets (~δ 2.5 ppm), while pyridinyl protons show splitting patterns .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 161.16 for C₈H₇N₃O derivatives) validate molecular weight .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., π-π stacking in DMF-recrystallized derivatives) .

Advanced: How do reaction conditions influence intramolecular cyclization efficiency?

Answer:
Cyclization efficiency depends on:

  • Catalyst loading : Pd(OAc)₂ (5 mol%) optimizes amine-carbonyl condensation .
  • Solvent polarity : Protic solvents (MeOH) favor reduction, while aprotic solvents (DMF) stabilize intermediates for cyclization .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) accelerate cyclization by stabilizing transition states . Contradictions arise in aryl-substituted derivatives, where steric hindrance may reduce yields despite electronic activation .

Advanced: What explains the compound’s fluorescence properties, and how are they quantified?

Answer:
The conjugated π-system in pyrazolo[4,3-c]isoquinoline enables fluorescence. Solvent polarity and pH significantly modulate emission intensity:

  • Acidic solutions (e.g., HCl/CHCl₃) enhance fluorescence due to protonation of the pyridinyl group, reducing non-radiative decay .
  • Empirical quantification : Fluorescence intensity is measured at λₑₓ = 365 nm (2 mg/mL solutions). For example, derivative 5.3.3 shows 3× higher intensity in CHCl₃ than in DMSO .

Q. Table 2: Fluorescence Data

SolventpHRelative Intensity (a.u.)
CHCl₃2.0450
MeOH7.0120
DMSO7.090

Advanced: What strategies enhance biological activity in pyrazoloquinoline derivatives?

Answer:

  • Substituent engineering :
    • 4-Pyridinyl groups improve solubility and EGFR binding (IC₅₀ = 0.61 μM in A549 cells) .
    • Trifluoromethyl groups (e.g., in 3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine) enhance metabolic stability and tubulin inhibition .
  • Structure-activity relationship (SAR) : Primary amino groups at position 3 increase therapeutic indices by hydrogen bonding with kinase ATP pockets .

Q. Table 3: Biological Activity of Derivatives

DerivativeTargetIC₅₀/EC₅₀Mechanism
6b (pyridinyl hybrid)EGFR0.61 μMCompetitive ATP inhibition
3-(Trifluoromethyl)Tubulin0.70 μMMicrotubule destabilization
5.3.3 (acidic fluorescent)N/AN/ApH-dependent cellular uptake

Advanced: How are computational methods used to design derivatives?

Answer:

  • Molecular docking : Predicts binding to EGFR or tubulin using AutoDock Vina. For example, pyridinyl groups form π-cation interactions with Lys745 in EGFR .
  • DFT calculations : Optimize frontier orbitals (HOMO-LUMO gaps) to predict fluorescence and reactivity. Derivatives with smaller gaps (~3.5 eV) exhibit stronger emission .

Basic: What are common impurities in synthesis, and how are they resolved?

Answer:

  • Uncyclized amines : Detected via TLC (Rf = 0.3 in EtOAc/hexane). Purified by column chromatography (silica gel, EtOAc eluent) .
  • Oxidative byproducts : Mitigated using inert atmospheres (N₂ or Ar) during Pd-catalyzed reductions .

Advanced: How does solvent choice impact reaction kinetics in cross-coupling?

Answer:

  • Polar aprotic solvents (DMF, DMSO) : Accelerate Suzuki-Miyaura coupling by stabilizing Pd intermediates (k = 0.15 min⁻¹) .
  • Ether solvents (THF) : Slow kinetics (k = 0.05 min⁻¹) but improve regioselectivity in Staudinger reactions .

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